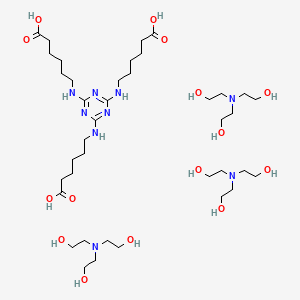
N-Nicotinoyl-gamma-aminobutyric acid lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nicotinoyl-gamma-aminobutyric acid lithium salt involves the reaction of niacin with gamma-aminobutyric acid. The process typically requires the use of a dehydrating agent to facilitate the formation of the amide bond between niacin and GABA. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Nicotinoyl-gamma-aminobutyric acid lithium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: This reaction involves the use of water or aqueous solutions to break down the compound into its constituent parts, niacin and GABA.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidative stability of the compound.
Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.
Major Products Formed
The primary products formed from these reactions are niacin and GABA, which are the building blocks of the compound. These products are crucial for understanding the compound’s behavior in biological systems .
Scientific Research Applications
Chemistry: Used as a model compound to study amide bond formation and stability.
Biology: Investigated for its ability to cross the blood-brain barrier and its effects on neurotransmitter levels.
Medicine: Explored for its potential as a nootropic agent to enhance cognitive function and reduce anxiety.
Industry: Utilized in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by crossing the blood-brain barrier and being hydrolyzed into niacin and GABA. GABA acts as an inhibitory neurotransmitter, reducing neuronal excitability and promoting relaxation. Niacin, on the other hand, acts as a vasodilator, increasing blood flow to the brain. This dual action contributes to the compound’s anxiolytic and cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
GABA: A neurotransmitter that does not easily cross the blood-brain barrier.
Niacin: A vitamin that acts as a vasodilator but lacks the inhibitory effects of GABA.
Phenibut: A GABA analogue with anxiolytic properties but different pharmacokinetics.
Uniqueness
N-Nicotinoyl-gamma-aminobutyric acid lithium salt is unique due to its ability to cross the blood-brain barrier and deliver both GABA and niacin directly to the brain. This dual action makes it a promising compound for enhancing cognitive function and reducing anxiety .
Properties
CAS No. |
113694-80-7 |
|---|---|
Molecular Formula |
C10H11LiN2O3 |
Molecular Weight |
214.2 g/mol |
IUPAC Name |
lithium;4-(pyridine-3-carbonylamino)butanoate |
InChI |
InChI=1S/C10H12N2O3.Li/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1 |
InChI Key |
VYAGHPXVVFBYNK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


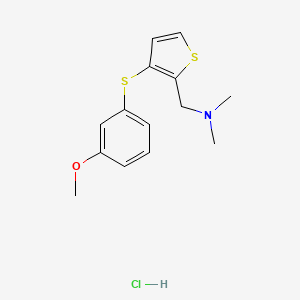
![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
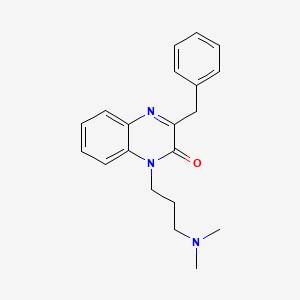
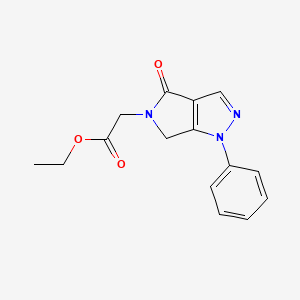
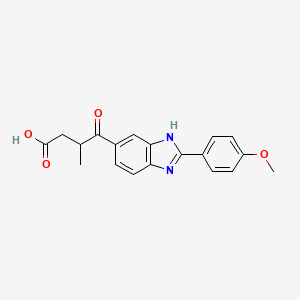


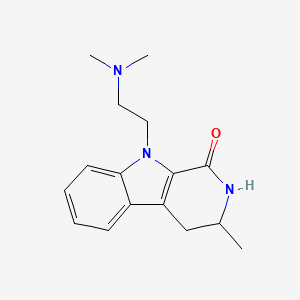
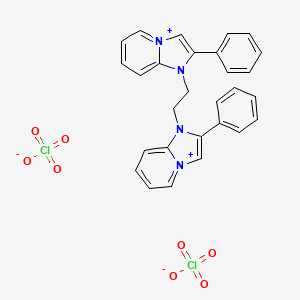
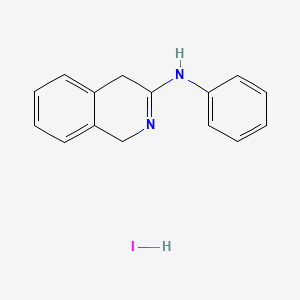
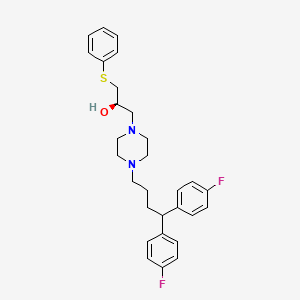
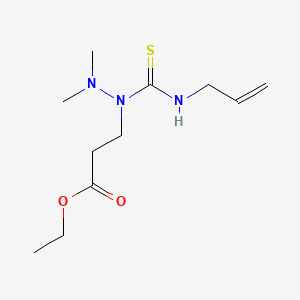
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
